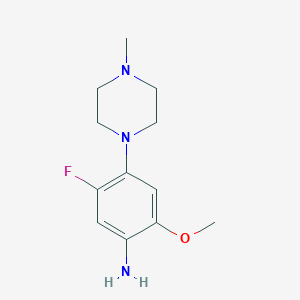

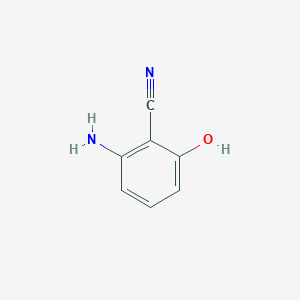

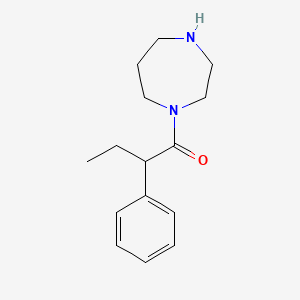

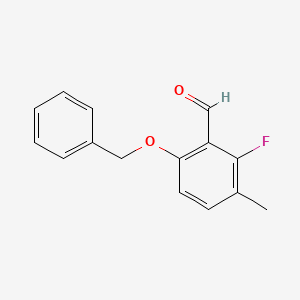

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

- The synthesis of fluorinated benzaldehydes, including derivatives similar to 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde, has been explored for creating fluoro-substituted stilbenes. These compounds have shown promise in anticancer applications, notably in the development of fluorinated analogues of combretastatin A-4, which retain potent cell growth inhibitory properties (Lawrence et al., 2003).

Fluorescent pH Sensor

- A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, behaves as a highly selective fluorescent pH sensor, demonstrating a 250-fold increase in fluorescence intensity within a specific pH range. This characteristic makes it valuable for studying biological organelles (Saha et al., 2011).

Radiolabeled Derivatives for In Vivo Mapping

- Radiolabeled analogues of 6-benzyloxy derivatives have been synthesized for the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT), a protein involved in DNA repair mechanisms. These derivatives could potentially be used in diagnostic imaging to assess AGT activity in tissues (Vaidyanathan et al., 2000).

Herbicide Synthesis

- The compound serves as a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides, highlighting its utility in agricultural chemical development. Novel compounds synthesized using derivatives of this compound have been evaluated for their effectiveness as herbicides (Qi-sun, 2005).

Antimicrobial Analogs

- Fluorobenzamides containing thiazole and thiazolidine, synthesized from fluorinated benzaldehydes, have shown promising antimicrobial activity. The presence of a fluorine atom enhances antimicrobial efficacy, demonstrating the compound's relevance in developing new antimicrobial agents (Desai et al., 2013).

CO2 Adsorption Materials

- Fluorinated microporous polyaminals, synthesized using monoaldehyde compounds like 4-fluorobenzaldehyde, exhibit high CO2 adsorption capacities. Such materials are vital for environmental applications, particularly in carbon capture technologies (Li et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-3-methyl-6-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11-7-8-14(13(9-17)15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMALAAVJVOPTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.